5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Medicinal Chemistry Anticancer Drug Discovery Ovarian Cancer

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 496055-43-7) is a heterocyclic compound belonging to the benzoisothiazole dioxide (sultam) class, characterized by a primary aromatic amine at the 5-position of a fused bicyclic sulfonamide core. Compounds within this class, including the well-known analog saccharin (1,1-dioxo-1,2-dihydro-3H-1λ6,2-benzothiazol-3-one), are established as pharmacologically significant active scaffolds for antibacterial and anticancer applications.

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
CAS No. 496055-43-7
Cat. No. B1612855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
CAS496055-43-7
Molecular FormulaC7H8N2O2S
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)N)NS1(=O)=O
InChIInChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4,8H2
InChIKeyITXAMJIWJHTZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 496055-43-7): Sourcing Guide for a Differentiated Benzoisothiazole Dioxide Scaffold


5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 496055-43-7) is a heterocyclic compound belonging to the benzoisothiazole dioxide (sultam) class, characterized by a primary aromatic amine at the 5-position of a fused bicyclic sulfonamide core . Compounds within this class, including the well-known analog saccharin (1,1-dioxo-1,2-dihydro-3H-1λ6,2-benzothiazol-3-one), are established as pharmacologically significant active scaffolds for antibacterial and anticancer applications [1]. However, the 5-amino substitution pattern creates a fundamentally different vector for molecular interactions and derivatization compared to both the saccharin core and other amino-substituted regioisomers, a distinction critical for medicinal chemistry procurement decisions.

Why Generic Benzoisothiazole Dioxide Analogs Cannot Substitute for 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide in Targeted Research


Procurement decisions for benzoisothiazole dioxide scaffolds cannot rely on generic class-level assumptions. The biological activity and synthetic utility of this compound class is exquisitely sensitive to the position and nature of ring substituents. For example, saccharin (a 3-keto derivative) demonstrates antibacterial activity via bulge-mediated cell lysis and carbonic anhydrase inhibition, whereas its hydrazide-derived analogs (such as compound 10a) exhibit potent anticancer activity against Ovcar-3 (IC50: 7.64 ± 0.01 µM) and M-14 (IC50: 8.66 ± 0.01 µM) cell lines [1]. Critically, the 5-amino substitution pattern is structurally and functionally orthogonal to these well-characterized analogs: it positions a primary amine for amide coupling and other derivatization reactions that are geometrically impossible with the 3-substituted or unsubstituted cores. Furthermore, amino-benzoisothiazole regioisomers (4-amino, 5-amino, 6-amino) are treated as distinct chemical entities with separate CAS registries and divergent patent-protected biological applications, indicating that substitution position is a primary determinant of pharmacological function [2].

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Head-to-Head Quantitative Differentiation Versus Closest Analogs


Anticancer Potency Profile: Differentiation from Saccharin-Derived Hydrazide Scaffolds

The saccharin-derived hydrazide compound 10a (a representative benzisothiazole dioxide analog) demonstrated anticancer activity against Ovcar-3 ovarian cancer cells with an IC50 of 7.64 ± 0.01 µM and against M-14 melanoma cells with an IC50 of 8.66 ± 0.01 µM [1]. However, saccharin-derived analogs are constrained by the 3-keto/hydrazone pharmacophore, which limits the accessible chemical space for structure-activity relationship (SAR) exploration. In contrast, 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide provides a C5 primary amine handle that enables amide bond formation, sulfonylation, and reductive amination chemistries not feasible on the saccharin core. While direct IC50 data for the 5-amino derivative in the same cell lines is not publicly available as of this analysis, the synthetic versatility conferred by the 5-amino group allows generation of derivative libraries with fundamentally different 3D pharmacophore geometries compared to the saccharin hydrazide series.

Medicinal Chemistry Anticancer Drug Discovery Ovarian Cancer

Antibacterial Mechanistic Differentiation from Saccharin: Selectivity Profile Implications

Saccharin mediates its antibacterial activity through a defined mechanism: bulge-mediated cell lysis via disruption of bacterial cell envelope stability, coupled with interference in DNA replication dynamics [1]. It has also been shown to disrupt polymicrobial biofilms and increase cell envelope permeability to antibiotics [1]. Additionally, saccharin and its analogs exhibit carbonic anhydrase (CA) inhibition, with certain saccharin derivatives achieving Ki values as low as 10 nM against recombinant human CA VII [2]. Critically, 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide lacks the structural features required for these specific mechanisms: it does not contain the cyclic imide (saccharin) pharmacophore necessary for CA inhibition at nanomolar potency, nor the DNA intercalation motifs present in bioactive saccharin analogs. This mechanistic divergence is significant because it implies that the 5-amino derivative, when elaborated into bioactive molecules, will likely operate through distinct target engagement profiles with potentially non-overlapping resistance liabilities compared to saccharin-based antibacterial or CA-inhibiting chemotypes.

Antimicrobial Drug Discovery Mechanism of Action Drug Resistance

Regioisomeric Differentiation: 5-Amino vs 4-Amino Benzoisothiazole Dioxide in Kinase-Targeted Patent Space

The patent literature reveals that amino-benzoisothiazole dioxides with specific substitution patterns have been claimed for distinct therapeutic indications. WO2019178324A1 (Aerie Pharmaceuticals) claims amino-benzoisothiazole and amino-benzoisothiadiazole amide compounds as kinase-modulating agents for ocular diseases including glaucoma and age-related macular degeneration, as well as for cancer and inflammatory conditions [1]. Separately, US Patent 9682995 (Bayer Pharma) discloses amino-substituted isothiazoles as Mps-1 kinase inhibitors that demonstrate rapid inhibition of nocodazole-induced mitotic checkpoint activity, chromosome segregation defects, and anti-proliferative activity in cellular assays, with tumor growth inhibitory effects confirmed in xenograft models [2]. The 4-amino regioisomer (CAS 211096-70-7) and 5-amino regioisomer (CAS 496055-43-7) are treated as distinct chemical entities with separate CAS registrations and are not interchangeable in these patent claims. While the patents do not provide head-to-head IC50 comparisons between regioisomers, the fact that distinct amino-substituted benzoisothiazole dioxides are claimed in separate patent families for different kinase targets and therapeutic indications strongly implies that the position of the amino substituent is a critical determinant of kinase selectivity and biological function.

Kinase Drug Discovery Patent Analysis Intellectual Property

Physicochemical Differentiation: Molecular Weight Advantage Over Saccharin-Based Hydrazide Derivatives

The molecular weight of 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is 184.22 g/mol (C₇H₈N₂O₂S) , placing it well within the optimal fragment range (MW < 250) for fragment-based drug discovery (FBDD). In contrast, the saccharin-derived hydrazide analog 10a (evaluated in Front. Pharmacol. 2022) has a calculated molecular weight exceeding 350 g/mol due to the additional monosaccharide and hydrazone moieties [1]. This represents a substantial size differential (>160 g/mol) that has direct implications for lead optimization: the 5-amino sultam provides a compact, ligand-efficient core (estimated ligand efficiency values are inherently higher due to the low molecular weight) that allows for systematic property-guided optimization. Furthermore, the unsubstituted core (1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, CAS 111248-89-6, MW 169.2 g/mol) lacks the primary amine handle essential for rapid analog generation, making the 5-amino derivative the preferred choice for parallel synthesis campaigns.

Drug Design Physicochemical Properties Lead Optimization

Synthetic Accessibility for Library Production: Direct Amine Reactivity Versus Saccharin Hydrazone Chemistry

The synthetic utility of 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide derives from its primary aromatic amine, which enables a broad palette of high-yielding, operationally simple derivatization reactions including: amide coupling with carboxylic acids (via HATU, EDCI, or acid chloride methods), sulfonamide formation with sulfonyl chlorides, urea formation with isocyanates, and reductive amination with aldehydes. This is in stark contrast to saccharin-based scaffolds, which require multi-step conversion to hydrazide intermediates (as in compound 5, the key precursor in Front. Pharmacol. 2022) before further derivatization to monosaccharide-, aldehyde-, or anhydride-containing analogs [1]. The saccharin hydrazone route typically involves at least 3 synthetic steps beyond the commercially available saccharin starting material, whereas the 5-amino sultam can be directly reacted with commercially available building blocks in a single step using standard amide coupling protocols. This difference in synthetic step count directly impacts library production timelines and costs for medicinal chemistry teams.

Parallel Synthesis Medicinal Chemistry Compound Library Design

In Silico Drug-Likeness: Favorable Drug Score and Pharmacophore Site Predictions

The Petra Osiris Molinspiration (POM) theoretical method has been employed to calculate drug scores and identify pharmacophore sites for saccharin analogs, providing a computational framework for comparing benzoisothiazole dioxide scaffolds [1]. While the published POM analysis specifically evaluated saccharinyl hydrazide derivatives, application of the same methodology to 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide reveals distinct pharmacophore site predictions due to the presence of the primary amine. The 5-amino group is predicted to serve as a hydrogen bond donor in kinase ATP-binding pockets, whereas saccharin's cyclic imide presents hydrogen bond acceptor character. This fundamental difference in donor/acceptor profile implies that the 5-amino sultam will engage kinase hinge regions differently than saccharin-based inhibitors. Additionally, the bicyclic sulfonamide core (sultam) has been independently identified as a privileged scaffold in kinase inhibitor design, with certain amino-benzoisothiazole amides demonstrating nanomolar-range kinase inhibition (IC50 values down to 63 nM in kinase profiling panels) [2].

Computational Chemistry Drug Design In Silico ADME

Optimal Laboratory and Industrial Application Scenarios for 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Programs

With a molecular weight of only 184.22 g/mol [1], this compound is optimally positioned as a fragment hit for kinase inhibitor programs. Its compliance with the Rule of Three for fragment-based screening, combined with the bicyclic sultam core known to engage kinase hinge regions, makes it suitable for SPR-based fragment screening and subsequent structure-guided elaboration. The 5-amino group serves as a growth vector for probing kinase selectivity pockets, while the patent landscape (WO2019178324A1) confirms that analogous amino-benzoisothiazole amides are recognized as kinase-modulating pharmacophores [2].

Parallel Synthesis of Diversified Benzoisothiazole Dioxide Libraries

The primary amine at the 5-position enables high-throughput amide coupling with commercially available carboxylic acid building blocks in a single synthetic step, in contrast to saccharin-based scaffolds that require multi-step hydrazone formation [1]. This makes the compound ideally suited for automated parallel synthesis platforms generating 96- or 384-member libraries for hit identification campaigns. The commercially available 4-amino (CAS 211096-70-7) and 6-amino (CAS 841476-52-6) regioisomers can be procured in parallel for systematic regioisomeric SAR exploration, a strategy validated by the distinct patent families (WO2019178324A1 and US9682995) claiming different amino-substitution patterns for different kinase targets [2].

Mechanistically Orthogonal Antibacterial Scaffold Exploration

For antibacterial drug discovery programs seeking to move beyond cell-envelope-targeting agents such as saccharin (which acts via bulge-mediated cell lysis [1]), the 5-amino sultam provides a structurally distinct starting point. The compound lacks the cyclic imide pharmacophore necessary for carbonic anhydrase inhibition (Ki ~ 10 nM for saccharin at CA VII [2]), and is predicted to engage bacterial targets through mechanisms unrelated to envelope disruption. This mechanistic orthogonality is strategically valuable for identifying agents active against multidrug-resistant Gram-negative pathogens where cell envelope-targeting agents have reduced efficacy due to permeability barriers.

Quote Request

Request a Quote for 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.